7-Isopropyl-1H-indole-2-carboxylic acid 7-Isopropyl-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 383132-25-0
VCID: VC3725465
InChI: InChI=1S/C12H13NO2/c1-7(2)9-5-3-4-8-6-10(12(14)15)13-11(8)9/h3-7,13H,1-2H3,(H,14,15)
SMILES: CC(C)C1=CC=CC2=C1NC(=C2)C(=O)O
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

7-Isopropyl-1H-indole-2-carboxylic acid

CAS No.: 383132-25-0

Cat. No.: VC3725465

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

7-Isopropyl-1H-indole-2-carboxylic acid - 383132-25-0

Specification

CAS No. 383132-25-0
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 7-propan-2-yl-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C12H13NO2/c1-7(2)9-5-3-4-8-6-10(12(14)15)13-11(8)9/h3-7,13H,1-2H3,(H,14,15)
Standard InChI Key FDRHWXHKWSSVBJ-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC2=C1NC(=C2)C(=O)O
Canonical SMILES CC(C)C1=CC=CC2=C1NC(=C2)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Composition and Identifiers

7-Isopropyl-1H-indole-2-carboxylic acid (CAS 383132-25-0) is an indole derivative characterized by a benzene ring fused to a pyrrole ring, with an isopropyl group at the 7-position and a carboxylic acid functional group at the 2-position. Its molecular formula is C₁₂H₁₃NO₂, and its molecular weight is calculated as 203.24 g/mol . Key identifiers include:

  • PubChem CID: 4652066

  • IUPAC Name: 7-propan-2-yl-1H-indole-2-carboxylic acid

  • InChI: InChI=1S/C12H13NO2/c1-7(2)9-5-3-4-8-6-10(12(14)15)13-11(8)9/h3-7,13H,1-2H3,(H,14,15)

  • InChIKey: FDRHWXHKWSSVBJ

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₂
Molecular Weight (g/mol)203.24
CAS Number383132-25-0
Purity≥95%
PubChem CID4652066

The compound’s structure is confirmed by spectroscopic and computational methods, including 2D and 3D conformer models available through PubChem .

Synthesis and Preparation Methods

Table 2: Key Reagents and Conditions in Analogous Syntheses

StepReagents/ConditionsPurposeSource
Indole Core FormationChloral, Hydroxylamine, HClFormation of isatin intermediate
Protectionp-Toluenesulfonyl chlorideProtect amine group
ReductionSodium borohydride, Boron reagentConvert isatin to indole
CarboxylationIsopropyl MgCl-LiCl, CO₂Introduce carboxylic acid
DeprotectionNaOH aqueous solutionRemove protecting group

Note: These steps derive from a patent for 4,6,7-trifluoro-1H-indole-2-carboxylic acid , highlighting general methodologies applicable to similar indole-2-carboxylic acids.

Optimization and Industrial Scalability

Recent advancements emphasize safer reagents and continuous flow reactors to enhance yield and purity. For example, molar ratios in critical steps (e.g., 1:1.15–1.25 for chloral to aniline in isatin formation) are tightly controlled to optimize efficiency . Industrial production prioritizes:

  • High Purity: Final products often exceed 95% purity .

  • Cost-Effective Raw Materials: Use of readily available starting materials like 2,3,5-trifluoroaniline in analogous syntheses .

Biological Activities and Mechanisms

Antiviral and Antibacterial Properties

7-Isopropyl-1H-indole-2-carboxylic acid demonstrates notable bioactivity, driven by its indole core and carboxyl group:

  • Antiviral Activity: Inhibits HIV-1 integrase by chelating magnesium ions in the enzyme’s active site, disrupting viral DNA integration.

  • Antibacterial Activity: Targets metallo-β-lactamases, enzymes responsible for antibiotic resistance, via metal chelation.

Table 3: Biological Activity Overview

ActivityTargetMechanismSource
AntiviralHIV-1 IntegraseMg²⁺ chelation
AntibacterialMetallo-β-lactamasesMetal chelation

Structure-Activity Relationships (SAR)

The compound’s efficacy correlates with:

  • Indole Core: Provides π-π stacking interactions with target proteins.

  • Carboxylic Acid: Enhances solubility and binding affinity through hydrogen bonding.

  • Isopropyl Group: Modulates lipophilicity, influencing membrane permeability and target accessibility.

Applications in Medicinal Chemistry

Drug Design and Development

The compound serves as a scaffold for synthesizing bioactive derivatives:

  • Antiviral Agents: Modifications to the indole core or carboxyl group can improve selectivity against viral enzymes.

  • Antibacterial Prodrugs: Prodrug strategies may enhance delivery or reduce toxicity.

Comparison to Analogous Compounds

CompoundKey DifferencePrimary Application
Indole-3-acetic acidCarboxylic acid at C3Plant growth regulation
4,6,7-Trifluoro-1H-indole-2-carboxylic acidTrifluoro substitutionsAntiviral/antibacterial research

Challenges and Future Research Directions

Synthetic Limitations

  • Regioselectivity: Controlling the 7-isopropyl substitution remains challenging, often requiring directed metallation or protective groups.

  • Scalability: Cost-effective methods for large-scale production are underdeveloped .

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